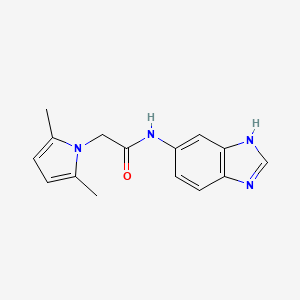![molecular formula C22H25N3O5 B10989859 1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B10989859.png)
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a 3,4,5-trimethoxyphenyl group, which is known for its pharmacological properties.
Méthodes De Préparation
The synthesis of 1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which is typically derived from indole-3-carboxylic acid.
Formation of the Amide Bond: The carboxylic acid group of the indole is converted to an amide using reagents such as thionyl chloride (SOCl2) followed by reaction with 2-aminoethylamine.
Introduction of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is introduced through a coupling reaction with the amide intermediate. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced amide or indole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the trimethoxyphenyl group, using electrophilic or nucleophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with enzymes and receptors involved in cell signaling pathways, leading to modulation of biological activities. The indole core can interact with DNA and proteins, affecting cellular processes such as apoptosis and cell cycle regulation.
Comparaison Avec Des Composés Similaires
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a pyrazole core instead of indole.
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-benzimidazole-3-carboxamide: Similar structure but with a benzimidazole core.
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-quinoline-3-carboxamide: Similar structure but with a quinoline core.
The uniqueness of this compound lies in its specific combination of the indole core and the trimethoxyphenyl group, which imparts distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C22H25N3O5 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
1-methyl-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O5/c1-25-13-16(15-7-5-6-8-17(15)25)22(27)24-10-9-23-21(26)14-11-18(28-2)20(30-4)19(12-14)29-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,26)(H,24,27) |
Clé InChI |
GDBWRRNCXBATIZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(10-fluoro-4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B10989778.png)
![methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10989781.png)
![N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B10989783.png)
![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10989787.png)

![N-cycloheptyl-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10989806.png)

![N-cycloheptyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10989823.png)
![3-(1-methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B10989824.png)
![N-(3-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10989826.png)
![N-[4-(benzyloxy)phenyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B10989832.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10989842.png)
![methyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10989848.png)
![4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B10989851.png)
